molecular formula C10H13Cl2N B2565085 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1354960-26-1

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2565085
CAS No.: 1354960-26-1
M. Wt: 218.12
InChI Key: JVHUFRDIUPBUHE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1354960-26-1) is a chemical compound of significant interest in medicinal chemistry and antibacterial research. This amine serves as a key synthon, or building block, for the preparation of α-aminocyclobutanone derivatives . The cyclobutanone scaffold is prized for its unique properties; the strained four-membered ring confers conformational rigidity and increases the electrophilicity of adjacent carbonyl groups, making it an effective core for designing enzyme inhibitors . These inhibitors function as potential transition-state analogs, particularly for metalloproteases, due to the equilibrium between the cyclobutanone and its hydrated form, which can interact with active site metals . Recent scientific investigations have highlighted the application of cyclobutanone derivatives, synthesized from precursors like this amine, as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE) . DapE is a validated and promising target for novel antibiotics, as it is essential for the production of lysine and bacterial cell walls in many pathogens but is absent in humans . Inhibiting this enzyme offers a pathway to combat the growing threat of antibiotic-resistant bacteria. The molecular formula of this compound is C10H13Cl2N, and it has a molecular weight of 218.12 g/mol . The free base of this compound has the CAS number 1156296-61-5 . This product is intended for research and development use only by technically qualified individuals. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

3-(3-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-7(4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHUFRDIUPBUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-90-7
Record name 3-(3-chlorophenyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

    Chlorophenyl Group Introduction: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the cyclobutanone.

    Amine Formation: The amine group is introduced through a reductive amination reaction, where the intermediate product is treated with an amine source under reducing conditions.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of cyclobutanone and subsequent introduction of the chlorophenyl group.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.

    Purification: Purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogenated Derivatives

  • Chlorine vs. Bromine/Fluorine : The 3-chlorophenyl derivative (204.09 g/mol) is lighter than the bromo-fluoro analog (280.56 g/mol), reflecting bromine’s atomic mass. Bromine’s larger size may enhance hydrophobic interactions in binding pockets, while fluorine improves metabolic stability.

Electron-Withdrawing Groups

  • The trifluoromethyl group () increases lipophilicity (logP) and resistance to oxidative metabolism, making it valuable in prolonged-action therapeutics.

Steric and Chiral Effects

  • Chiral centers, as in (1s,3s)-3-(propan-2-yloxy)cyclobutan-1-amine hydrochloride (), are critical for enantioselective biological activity.

Polar Substituents

  • Methoxy () and difluorophenylmethoxy () groups enhance solubility but may reduce membrane permeability.

Biological Activity

3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound featuring a cyclobutane ring with a 3-chlorophenyl substitution and an amine functional group. Its molecular formula is C10_{10}H12_{12}ClN, and it has a molecular weight of approximately 199.66 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications.

The compound's reactivity is influenced by its functional groups, which include an amine and a chlorophenyl moiety. These groups contribute to its solubility and interaction with biological targets, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Research has indicated that this compound exhibits interactions with several biological targets, suggesting potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways involved in cellular responses.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes at varying concentrations. For instance, preliminary data suggests that it can inhibit diaminopimelate desuccinylase (DapE), an enzyme critical in bacterial metabolism. The IC50_{50} values for related compounds indicate that structural modifications can significantly affect potency .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antibacterial Activity : In studies assessing antibacterial properties, the compound exhibited moderate inhibition against certain bacterial strains, indicating potential as a lead compound for antibiotic development.
  • Cellular Effects : Research has shown that at specific dosages, the compound can induce oxidative stress in cell cultures, leading to apoptosis in sensitive cell lines. This effect highlights its potential as an anticancer agent.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusBiological ActivityIC50_{50} Value (µM)Notes
Enzyme InhibitionDapE55.4Potent inhibition observed
Antibacterial ActivityVarious strainsVariesModerate inhibition noted
Induction of ApoptosisCancer cell linesLow doses effectiveInduces oxidative stress

Q & A

Q. What are the key synthetic routes for 3-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride?

The synthesis typically involves:

  • Cyclobutane ring formation : Cycloaddition or photochemical methods to construct the strained cyclobutane backbone.
  • Amine introduction : Reductive amination using ketone intermediates (e.g., 3-(3-chlorophenyl)cyclobutanone) with ammonia/amine sources and reducing agents like sodium cyanoborohydride (NaBH3CN) under controlled pH .
  • Hydrochloride salt formation : Treatment with HCl in solvents such as diethyl ether or dichloromethane to precipitate the salt . Industrial methods may employ continuous flow reactors for scalability and yield optimization .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclobutane ring geometry (e.g., distinguishing cis/trans isomers) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (204.09 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the cyclobutane ring .
  • HPLC/UV-Vis : Purity assessment (≥95%) using reverse-phase columns and derivatization agents (e.g., CNBF for amine detection) .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data are incomplete .
  • Waste disposal : Segregate chemical waste and avoid environmental release; consult institutional guidelines for hazardous material protocols .

Advanced Research Questions

Q. How can stereochemical outcomes in the cyclobutane ring be controlled during synthesis?

  • Stereoselective catalysts : Use chiral catalysts (e.g., titanium isopropoxide) to favor cis/trans isomers during cyclization .
  • Temperature modulation : Lower temperatures (<40°C) reduce ring strain and stabilize specific conformers .
  • Post-synthesis separation : Chiral chromatography or recrystallization to isolate enantiomers .

Q. What strategies address low yields in reductive amination steps?

  • Solvent optimization : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction kinetics .
  • pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize imine intermediates .
  • Alternative reducing agents : Replace NaBH3CN with borane-tert-butylamine complexes to reduce side reactions .

Q. How can researchers resolve contradictions in pharmacological data from different studies?

  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., piperazine derivatives) that may skew biological activity .
  • Dose-response standardization : Normalize assays to molar concentrations rather than mass-based metrics to account for molecular weight variations .
  • Receptor binding assays : Compare affinity constants (Ki) across studies to isolate structure-activity relationships (SAR) .

Q. What derivatization methods improve HPLC analysis of this amine?

  • CNBF derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives, enhancing detection sensitivity .
  • Dansyl chloride labeling : Fluorescent tagging for trace-level quantification in biological matrices .

Q. How to assess environmental impact and biodegradation of this compound?

  • OECD 301 tests : Measure biodegradability via dissolved organic carbon (DOC) removal in aqueous systems .
  • QSAR modeling : Predict bioaccumulation potential using logP (2.2) and molecular weight .
  • Soil mobility studies : Column chromatography to evaluate adsorption coefficients (Kd) in different soil types .

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